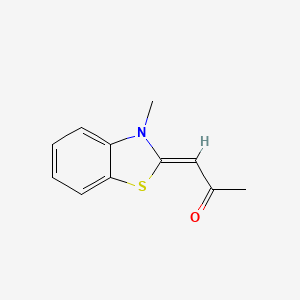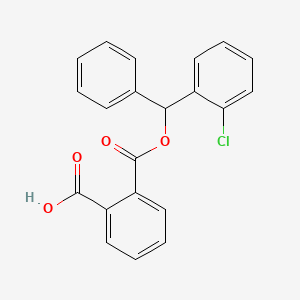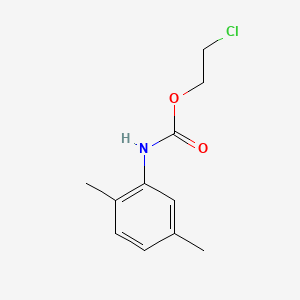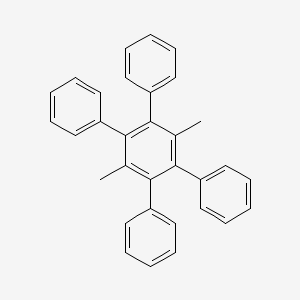
1,4-Dimethyl-2,3,5,6-tetraphenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-2,3,5,6-tetraphenylbenzene is an organic compound known for its unique structural properties and applications in various scientific fields. This compound features a benzene ring substituted with four phenyl groups and two methyl groups, making it a highly symmetrical and stable molecule. Its chemical formula is C34H28, and it is often used in research due to its interesting photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-2,3,5,6-tetraphenylbenzene can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This method uses palladium-catalyzed cross-coupling between aryl halides and aryl boronic acids under mild conditions . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, usually around 80-100°C, to achieve high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-2,3,5,6-tetraphenylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the aromatic ring.
Common Reagents and Conditions
EAS Reagents: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), and sulfonating agents (e.g., SO3) are commonly used in electrophilic aromatic substitution reactions.
Oxidation and Reduction Reagents: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used, depending on the desired transformation.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, bromination of this compound would yield brominated derivatives, while nitration would introduce nitro groups onto the benzene ring.
Scientific Research Applications
1,4-Dimethyl-2,3,5,6-tetraphenylbenzene has several applications in scientific research:
Organic Light-Emitting Diodes (OLEDs): The compound is used as a deep-blue emitter in OLEDs due to its high photoluminescence efficiency and stability.
Aggregation-Induced Emission (AIE): It exhibits AIE properties, making it useful in the development of fluorescent materials for bioimaging and sensors.
Molecular Rotors: The compound can act as a molecular rotor to investigate microviscosity in various environments, such as ionic liquids.
Mechanism of Action
The mechanism by which 1,4-Dimethyl-2,3,5,6-tetraphenylbenzene exerts its effects is primarily related to its photophysical properties. The compound’s unique structure allows for efficient light absorption and emission, making it an excellent candidate for optoelectronic applications. The molecular targets and pathways involved include interactions with light and the subsequent emission of photons, which are crucial for its use in OLEDs and AIE applications .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetramethyl-1,4-phenylenediamine: This compound is similar in structure but contains amino groups instead of phenyl groups.
Dimethyl 2,3,4,5-tetraphenylphthalate: Another related compound with a similar core structure but different functional groups.
Uniqueness
1,4-Dimethyl-2,3,5,6-tetraphenylbenzene is unique due to its combination of methyl and phenyl substituents, which confer high stability and distinctive photophysical properties. This makes it particularly valuable in applications requiring stable and efficient light-emitting materials.
Properties
CAS No. |
7541-77-7 |
|---|---|
Molecular Formula |
C32H26 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1,4-dimethyl-2,3,5,6-tetraphenylbenzene |
InChI |
InChI=1S/C32H26/c1-23-29(25-15-7-3-8-16-25)31(27-19-11-5-12-20-27)24(2)32(28-21-13-6-14-22-28)30(23)26-17-9-4-10-18-26/h3-22H,1-2H3 |
InChI Key |
DALUSGMSSXODQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-1-(4-chlorobenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11961251.png)
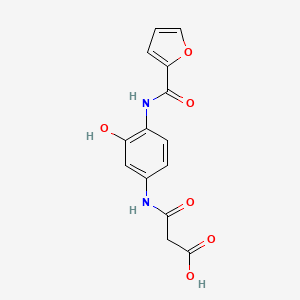

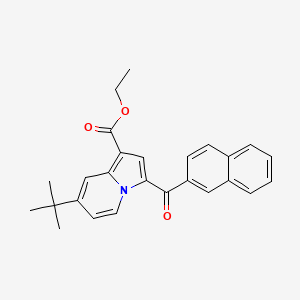
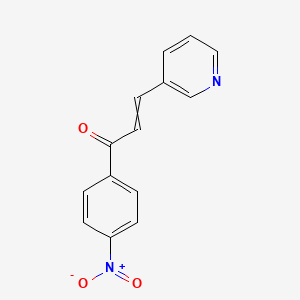

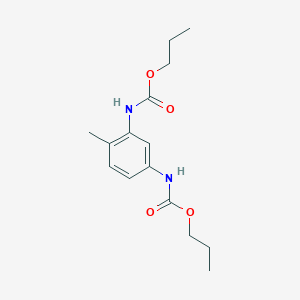

![6-Ethoxy-benzo[b]thiophen-3-ol](/img/structure/B11961291.png)
